molecular formula C14H11BrO3 B13848721 5-Bromo-2-(phenoxymethyl)benzoic acid

5-Bromo-2-(phenoxymethyl)benzoic acid

Cat. No.: B13848721
M. Wt: 307.14 g/mol
InChI Key: GBBJRVTXYBVYDI-UHFFFAOYSA-N
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Description

5-Bromo-2-(phenoxymethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the 5-position and a phenoxymethyl (-OCH₂Ph) group at the 2-position of the aromatic ring. Such derivatives are often explored for antiviral, antibacterial, and anti-inflammatory activities, as seen in related compounds .

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

5-bromo-2-(phenoxymethyl)benzoic acid

InChI

InChI=1S/C14H11BrO3/c15-11-7-6-10(13(8-11)14(16)17)9-18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

GBBJRVTXYBVYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Reaction of Phthalide with Sodium Phenoxide

This method is widely used for synthesizing 2-(phenoxymethyl)benzoic acids, including brominated derivatives.

  • Reagents and Conditions:

    • Substituted phenol (e.g., 5-bromophenol) is deprotonated with sodium hydride (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
    • Phthalide is dissolved in benzene and added to the sodium phenoxide suspension.
    • The mixture is heated under reflux for 24 hours.
    • After cooling, the reaction mixture is poured into ice water and acidified with concentrated hydrochloric acid.
    • The precipitated product is filtered, washed, and extracted with dichloromethane.
    • Organic layers are washed with aqueous sodium carbonate and water, dried over sodium sulfate, and solvent removed under reduced pressure.
  • Outcome:

    • The crude 2-(phenoxymethyl)benzoic acid is obtained, often in yields around 65% for unsubstituted derivatives.
    • Brominated phenols can be used to introduce the 5-bromo substituent during this step, effectively producing 5-bromo-2-(phenoxymethyl)benzoic acid directly.
  • Advantages:

    • Avoids the need for ester protection and deprotection steps.
    • Uses commercially available and inexpensive starting materials.
    • Compatible with a variety of functional groups, including halogens.
  • Reference: This procedure has been described in detail by Scoccia et al., highlighting its efficiency and adaptability for halogenated substrates.

Method B: Williamson Ether Synthesis Followed by Hydrolysis

An alternative approach involves the formation of the ether linkage via nucleophilic substitution on methyl 2-(bromomethyl)benzoate.

  • Reagents and Conditions:

    • Methyl 2-(bromomethyl)benzoate is reacted with the sodium salt of the substituted phenol (e.g., 5-bromophenol) in a suitable solvent such as DMF.
    • The reaction proceeds under reflux or elevated temperatures to afford methyl 2-(phenoxymethyl)benzoate.
    • Subsequent saponification of the ester with aqueous sodium hydroxide yields the free 2-(phenoxymethyl)benzoic acid.
    • Acidification with hydrochloric acid precipitates the free acid.
  • Outcome:

    • This method allows for the synthesis of 5-bromo-2-(phenoxymethyl)benzoic acid by using 5-bromophenol.
    • Yields are generally high, and the intermediates can be purified by column chromatography if necessary.
  • Advantages:

    • Straightforward and well-established ether synthesis.
    • Allows for purification of intermediates to improve product purity.
  • Reference: The Williamson route and subsequent hydrolysis have been reported as an alternative to phthalide-based synthesis, providing flexibility in synthetic planning.

Selective Bromination Considerations

In cases where the phenoxymethylbenzoic acid is prepared without bromine substitution, selective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide under controlled temperature conditions.

  • Typical Conditions:

    • Reaction of methyl 2-(phenoxymethyl)benzoate with NBS and benzoyl peroxide in chloroform at around 65 °C.
    • After completion, the succinimide by-product is filtered off.
    • The solvent is evaporated, and the brominated ester is hydrolyzed to the acid.
  • Outcome:

    • Efficient introduction of bromine at the 5-position with good regioselectivity.
    • This step can be integrated into the synthesis sequence to access 5-bromo derivatives.
  • Reference: Bromination protocols using NBS have been demonstrated in the synthesis of related benzoic acid derivatives.

Comparative Analysis of Preparation Methods

Aspect Method A (Phthalide + Sodium Phenoxide) Method B (Williamson Ether + Hydrolysis) Selective Bromination (NBS)
Starting Materials Phthalide, substituted phenol Methyl 2-(bromomethyl)benzoate, phenol 2-(Phenoxymethyl)benzoate ester
Reaction Conditions Reflux in DMF, 24 h Reflux in DMF or similar solvent Chloroform, 65 °C, radical initiator
Yield Moderate to good (~65% for unsubstituted) Generally high High, regioselective
Functional Group Tolerance Good, tolerates halogens and others Good, allows purification of intermediates High, selective bromination
Purification Precipitation and extraction Chromatography possible Filtration and extraction
Scalability Suitable for scale-up Suitable for scale-up Requires careful control of conditions
Advantages Avoids ester protection/deprotection steps Straightforward ether synthesis Enables late-stage bromination

Industrial and Practical Considerations

A patented process highlights the economic and practical advantages of using free benzoic acid derivatives directly in alkylation steps without the need for ester protection, thus saving synthetic steps and reducing hazardous intermediates. This approach aligns with the use of bases such as alkali metal hydrides or hydroxides to facilitate alkylation reactions efficiently.

Moreover, the use of mild Lewis acids and environmentally friendly catalysts such as iron(II) chloride has been reported to promote intramolecular acylation steps in related systems, enhancing yields and functional group tolerance while minimizing hazardous waste.

Summary and Recommendations

  • The most efficient and widely used preparation of 5-bromo-2-(phenoxymethyl)benzoic acid involves the reaction of 5-bromophenol-derived sodium phenoxide with phthalide under reflux in DMF, followed by acidification and purification.
  • Alternatively, Williamson ether synthesis of methyl 2-(bromomethyl)benzoate with 5-bromophenol sodium salt, followed by ester hydrolysis, provides a robust route.
  • Selective bromination using NBS can be employed when bromine is introduced at a later stage.
  • The choice of method depends on available starting materials, scale, and desired purity.
  • Recent advances favor processes that avoid protection/deprotection steps and utilize mild catalytic conditions for better yields and environmental compliance.

Chemical Reactions Analysis

5-Bromo-2-(phenoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Reagents such as potassium permanganate or sodium borohydride are typically used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(phenoxymethyl)benzoic acid has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with various biological targets, including receptors involved in metabolic pathways.

  • Receptor Modulation : Studies indicate that compounds with similar structures can act as agonists or antagonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. This makes 5-bromo-2-(phenoxymethyl)benzoic acid a candidate for further research in metabolic disease treatments.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its bromine substituent can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activities.

  • Synthesis of Derivatives : 5-Bromo-2-(phenoxymethyl)benzoic acid can be modified to produce derivatives with specific properties, such as increased solubility or altered receptor selectivity. For example, modifications can lead to compounds with improved anti-parasitic properties against protozoan parasites.

Material Science

In material science, 5-bromo-2-(phenoxymethyl)benzoic acid is explored for its potential applications in developing specialty chemicals and materials with specific functionalities.

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers that require specific thermal or chemical stability due to the presence of the bromine atom, which can enhance the material's properties .

A study evaluated the biological activity of various derivatives of 5-bromo-2-(phenoxymethyl)benzoic acid against protozoan parasites. The results indicated that certain derivatives exhibited significant anti-parasitic activity, suggesting potential therapeutic applications in treating infectious diseases.

Compound NameActivity LevelNotes
5-Bromo-2-(phenoxymethyl)benzoic acidModeratePotential for further modification
Derivative AHighEffective against specific protozoan species
Derivative BLowRequires further investigation

Case Study 2: Synthesis and Characterization

In another research effort, the synthesis of 5-bromo-2-(phenoxymethyl)benzoic acid was detailed, showcasing its utility as a precursor for more complex molecules. The study highlighted various synthetic routes leading to high yields and purity levels, emphasizing its importance in pharmaceutical development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(phenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and phenoxymethyl group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-2-(phenoxymethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, biological activity, and applications.

Table 1: Comparative Analysis of 5-Bromo-2-Substituted Benzoic Acid Derivatives

Compound Name Substituent Molecular Weight Key Biological Activity Synthesis Method Applications References
5-Bromo-2-(phenoxymethyl)benzoic acid Phenoxymethyl (-OCH₂Ph) 291.13 (C₁₄H₁₁BrO₃)* Hypothesized antiviral/anti-inflammatory Condensation or Ullmann coupling (inferred) Drug intermediate, enzyme inhibition [Hypothetical]
5-Bromo-2-(phenylamino)benzoic acid Phenylamino (-NHPh) 280.13 (C₁₃H₁₀BrNO₂) Anti-inflammatory (NSAID-like) Ullmann reaction Non-steroidal anti-inflammatory drugs (NSAIDs)
5-Bromo-2-chlorobenzoic acid Chloro (-Cl) 235.46 (C₇H₄BrClO₂) N/A (building block) Bromination of 2-chlorobenzoic acid Pharmaceutical/agrochemical intermediates
5-Bromo-2-(4-propoxybenzamido)benzoic acid Propoxybenzamido (-NHC(O)C₆H₄OPr) 377.22 (C₁₇H₁₆BrNO₄) Penicillin-binding protein inhibition Amide coupling Antibacterial agents
5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid Ethoxycarbonylthioureido 347.19 (C₁₁H₁₁BrN₂O₄S) Unspecified (research use) Thiourea derivatization Enzyme inhibition studies
5-Bromo-2-(trifluoromethoxy)benzoic acid Trifluoromethoxy (-OCF₃) 269.01 (C₈H₄BrF₃O₂) N/A (electronic effects) Halogenation/etherification Materials science, catalysis

*Calculated molecular weight based on formula C₁₄H₁₁BrO₃.

Key Findings from Comparative Analysis:

Phenylamino Group: Forms intramolecular hydrogen bonds (N–H⋯O) and carboxylic acid dimers (O–H⋯O), enhancing crystallinity and solubility. Such interactions are critical for NSAID activity . Halogen Substituents (-Br, -Cl): Increase acidity (pKa ~2.5–3.0 for benzoic acids) and reactivity in nucleophilic substitutions, making them versatile intermediates .

Synthetic Routes: Ullmann Reaction: Used for aryl-amino derivatives (e.g., 5-Bromo-2-(phenylamino)benzoic acid) . Amide Coupling: Applied to synthesize benzamido derivatives, often requiring catalysts like CuCl for triazole linkages . Bromination: Direct bromination of benzoic acid precursors (e.g., 2,4-difluorobenzonitrile to 5-Bromo-2,4-difluorobenzoic acid, 93–99% yield) .

Biological Activity Trends :

  • Anti-inflammatory activity is prominent in anthranilic acid derivatives (e.g., 51.05% inhibition in carrageenan-induced edema for compound 5 in ) .
  • Antibacterial effects correlate with bulky substituents (e.g., propoxybenzamido in ), which likely disrupt bacterial cell wall synthesis via PBP inhibition .

Contradictions and Gaps: While halogenated derivatives (e.g., 5-Bromo-2-chlorobenzoic acid) are well-documented as intermediates, data on the phenoxymethyl variant’s specific bioactivity remain hypothetical. highlights thiazolidinone derivatives with anti-inflammatory activity, suggesting that heterocyclic substituents may outperform simple aryl groups in potency .

Biological Activity

5-Bromo-2-(phenoxymethyl)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

5-Bromo-2-(phenoxymethyl)benzoic acid is characterized by the presence of a bromine atom and a phenoxymethyl group attached to a benzoic acid framework. Its molecular formula is C14H12BrO3C_{14}H_{12}BrO_3, with a molecular weight of approximately 303.15 g/mol. The compound's structure enhances its ability to interact with biological macromolecules, making it valuable in biochemical assays and drug development.

The biological activity of 5-Bromo-2-(phenoxymethyl)benzoic acid primarily involves its interaction with specific molecular targets. The bromine atom and the phenoxymethyl group contribute to its binding affinity and specificity, allowing it to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to significant changes in cellular functions.

Enzyme Inhibition

Research indicates that 5-Bromo-2-(phenoxymethyl)benzoic acid exhibits enzyme inhibition properties, particularly in the context of protein-ligand interactions. It has been studied for its potential to inhibit enzymes involved in critical metabolic pathways, which may have implications for treating diseases such as cancer and metabolic disorders.

Antiparasitic Activity

In a study utilizing Caenorhabditis elegans as a model organism, 5-Bromo-2-(phenoxymethyl)benzoic acid demonstrated significant antiparasitic effects. The compound reduced the thrashing rate of worms significantly, indicating potential utility as an anthelmintic agent. The IC50 value for this effect was determined to be 389 ± 50 µM, suggesting a concentration-dependent response .

Anticancer Potential

The compound's structural features suggest possible anticancer properties. Preliminary studies indicate that derivatives of 5-Bromo-2-(phenoxymethyl)benzoic acid may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown half-maximal inhibitory concentrations (EC50) ranging from 61 to 131 µM in cell viability assays .

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study focused on the inhibition of Dishevelled proteins (Dvl), which play a crucial role in the Wnt signaling pathway, found that small-molecule inhibitors, including derivatives related to 5-Bromo-2-(phenoxymethyl)benzoic acid, could effectively inhibit Dvl's PDZ domain. This inhibition is linked to potential therapeutic applications in cancer treatment .
  • Antiparasitic Activity : In experiments assessing the effects on C. elegans, exposure to 1 mM concentrations of 5-Bromo-2-(phenoxymethyl)benzoic acid resulted in an 80% reduction in thrashing rates after just ten minutes, indicating rapid action similar to established anthelmintics .
  • Cytotoxicity Assessment : A comparative analysis of various brominated compounds revealed that those with similar substituents exhibited varying levels of cytotoxicity. Notably, compounds containing bromine were identified as having higher toxicity compared to their fluorinated or methylated counterparts .

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(phenoxymethyl)benzoic acid and its derivatives?

Synthesis typically involves multi-step reactions. A common approach includes bromination of a precursor (e.g., 2-chlorobenzoic acid) under controlled conditions (10–50°C, optimized molar ratios of reactants) followed by functional group modifications. For example, phenoxymethyl groups can be introduced via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents like DMF at elevated temperatures . Derivatives often require additional steps, such as formylation or methoxylation, to introduce reactive sites for downstream applications .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Key methods include:

  • NMR spectroscopy : Confirm substituent positions (e.g., bromine at C5, phenoxymethyl at C2) by analyzing chemical shifts and coupling constants.
  • HPLC : Assess purity (>95% is typical for research-grade material) and detect impurities from incomplete bromination or side reactions .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Melting point analysis : Compare experimental values to literature data to verify consistency .

Q. How do functional groups in 5-Bromo-2-(phenoxymethyl)benzoic acid influence its reactivity?

The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity, while the carboxylic acid group allows for salt formation or esterification. The phenoxymethyl ether group introduces steric hindrance, which can direct regioselectivity in further modifications .

Advanced Research Questions

Q. How can bromination conditions be optimized to balance yield and purity in derivatives?

Bromination efficiency depends on:

  • Temperature : Lower temperatures (10–20°C) reduce side reactions but may slow kinetics.
  • Solvent choice : Polar solvents (e.g., DCM, THF) improve solubility of intermediates.
  • Catalysts : Lewis acids like FeBr₃ can enhance regioselectivity.
    Contradictions in yield data often arise from competing pathways (e.g., over-bromination); systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions .

Q. How should researchers resolve contradictions in biological activity data for derivatives?

Discrepancies in bioactivity (e.g., antibacterial efficacy) may stem from:

  • Purity variations : Impurities in synthesis can skew results; always validate via HPLC .
  • Assay conditions : Use standardized controls (e.g., DMSO for solubility, known inhibitors as positives) to normalize data .
  • Structural analogs : Compare activity across derivatives to isolate substituent effects (e.g., fluoro vs. methoxy groups) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Substituent tuning : Replace phenoxymethyl with electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic effects and improve target binding .
  • Prodrug approaches : Convert the carboxylic acid to esters or amides to enhance membrane permeability .
  • Hybrid molecules : Conjugate with bioactive scaffolds (e.g., benzothiazoles) via Suzuki coupling or amide formation .

Q. How can flow chemistry improve synthesis scalability and sustainability?

Flow reactors enable precise control of reaction parameters (residence time, temperature) for bromination and formylation steps. This reduces solvent waste (e.g., replacing CCl₄ with greener alternatives) and enhances reproducibility. For example, Apollo Scientific achieved moderate-to-high yields of bromo-formylbenzoic acids using photochemical flow conditions .

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include:

  • Low solubility : Recrystallization from ethanol/water mixtures improves purity.
  • Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane gradients) separates unreacted precursors .
  • Acidic handling : Neutralize residual acids with aqueous NaHCO₃ during workup to prevent degradation .

Methodological Notes

  • Synthetic Optimization : Always use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Biological Assays : Include dose-response curves and replicate experiments (n ≥ 3) to ensure statistical validity .
  • Data Reporting : Document reaction conditions (time, temp, solvents) comprehensively to enable reproducibility .

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